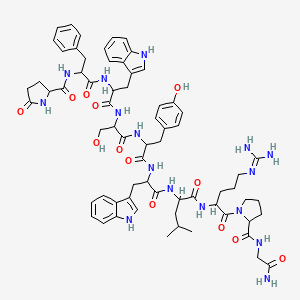

Kynurenine impurity 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

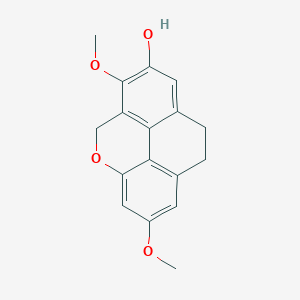

L'impureté 4 de la kynurénine est un dérivé de la kynurénine, un métabolite de la voie de dégradation du tryptophane. Cette voie est cruciale pour la production de nicotinamide adénine dinucléotide (NAD+), une coenzyme impliquée dans divers processus métaboliques . L'impureté 4 de la kynurénine, comme d'autres dérivés de la kynurénine, joue un rôle important dans divers processus biologiques et a fait l'objet de recherches approfondies en raison de ses implications potentielles dans la santé et la maladie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'impureté 4 de la kynurénine implique généralement la modification chimique de la kynurénine. Une méthode courante consiste à utiliser des réactifs spécifiques qui facilitent l'addition ou la substitution de groupes fonctionnels sur la molécule de kynurénine . Les conditions réactionnelles nécessitent souvent des températures et des niveaux de pH contrôlés pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de l'impureté 4 de la kynurénine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés. Ce processus comprend souvent des étapes telles que la purification et la cristallisation pour garantir que le produit final répond aux normes requises pour la recherche et l'application .

Analyse Des Réactions Chimiques

Types de réactions

L'impureté 4 de la kynurénine subit diverses réactions chimiques, notamment:

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'impureté 4 de la kynurénine comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les agents alkylants (par exemple, l'iodure de méthyle) . Les conditions réactionnelles varient en fonction du produit souhaité, mais impliquent généralement des températures, des niveaux de pH et des temps de réaction contrôlés .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'impureté 4 de la kynurénine dépendent de la réaction et des conditions spécifiques utilisées. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent donner des formes réduites du composé .

Applications de la recherche scientifique

L'impureté 4 de la kynurénine a une large gamme d'applications de recherche scientifique, notamment:

Mécanisme d'action

L'impureté 4 de la kynurénine exerce ses effets par le biais de diverses cibles et voies moléculaires. Il est impliqué dans la modulation du système immunitaire, de la neurotransmission et du métabolisme cellulaire . Le composé interagit avec des récepteurs tels que le récepteur des hydrocarbures aromatiques et des enzymes impliquées dans la voie de la kynurénine, influençant la production d'autres métabolites et molécules de signalisation .

Applications De Recherche Scientifique

Kynurenine impurity 4 has a wide range of scientific research applications, including:

Mécanisme D'action

Kynurenine impurity 4 exerts its effects through various molecular targets and pathways. It is involved in the modulation of the immune system, neurotransmission, and cellular metabolism . The compound interacts with receptors such as the aryl hydrocarbon receptor and enzymes involved in the kynurenine pathway, influencing the production of other metabolites and signaling molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à l'impureté 4 de la kynurénine comprennent:

Acide kynurénique: Un métabolite neuroactif qui joue un rôle dans la neurotransmission et la neuroprotection.

Acide quinolénique: Un métabolite neurotoxique impliqué dans les maladies neurodégénératives.

3-Hydroxykynurénine: Un intermédiaire de la voie de la kynurénine ayant des implications dans le stress oxydatif et la neurodégénérescence.

Unicité

L'impureté 4 de la kynurénine est unique en raison de sa structure et de sa réactivité spécifiques, ce qui lui permet de participer à des réactions chimiques et à des processus biologiques distincts par rapport à d'autres dérivés de la kynurénine . Ses propriétés uniques en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

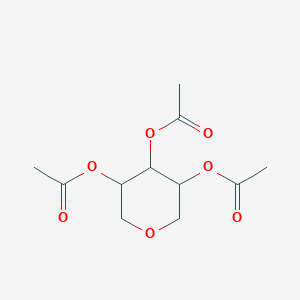

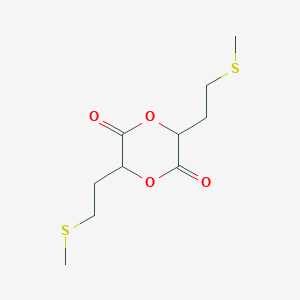

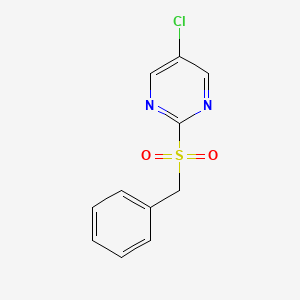

Formule moléculaire |

C10H16O4S2 |

|---|---|

Poids moléculaire |

264.4 g/mol |

Nom IUPAC |

3,6-bis(2-methylsulfanylethyl)-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C10H16O4S2/c1-15-5-3-7-9(11)14-8(4-6-16-2)10(12)13-7/h7-8H,3-6H2,1-2H3 |

Clé InChI |

RJFZFHJRQUXHHP-UHFFFAOYSA-N |

SMILES canonique |

CSCCC1C(=O)OC(C(=O)O1)CCSC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)

![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)

![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)